N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-16-5-9-18(10-6-16)21-22(26-23(25-21)13-3-4-14-23)28-15-20(27)24-19-11-7-17(2)8-12-19/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPHUUHIRXURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O2S, with a molecular weight of 411.59 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 411.59 g/mol |
| LogP | 5.1844 |
| Polar Surface Area | 41.58 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cell cycle progression in cancer cells. For instance, compounds targeting CDK2 and CDK9 have shown significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines .
The mechanism by which this class of compounds exerts its effects is believed to involve the inhibition of specific kinases that are crucial for cell cycle regulation. For example, dual inhibitors of CDK2 and CDK9 have demonstrated the ability to induce G2/M phase arrest and promote apoptosis through modulation of related protein expressions .
Case Studies
-
Case Study on CDK Inhibition :
A study investigated a series of compounds including those with structural similarities to this compound. The lead compound exhibited IC50 values in the low nanomolar range for both CDK2 and CDK9, indicating potent inhibitory activity . -
In Vivo Efficacy :
In vivo studies using xenograft models demonstrated that these compounds significantly inhibited tumor growth without causing substantial toxicity to normal tissues. This suggests a favorable therapeutic index for further development .
Safety and Toxicology
While promising results have been observed regarding the anticancer efficacy of this compound class, safety profiles remain critical for clinical translation. Preliminary assessments should include evaluations of cytotoxicity across various normal cell lines to ascertain selectivity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in substituents on the aromatic ring attached to the acetamide nitrogen:
Key Observations :
Heterocyclic Core Modifications
Comparisons with compounds featuring alternative heterocyclic systems:
Key Observations :
- The diazaspiro[4.4] system in the target compound introduces conformational rigidity, which may improve metabolic stability compared to flexible oxadiazole or triazole cores .
- The sulfur atom in the sulfanyl group is retained across analogs, suggesting its role in hydrogen bonding or redox interactions .
Spiro Ring Size Variations
highlights analogs with expanded spiro rings:
Key Observations :
Physical and Spectroscopic Properties
- NMR data : For related acetamides, ¹³C-NMR signals for carbonyl groups (C=O) appear near δ 171 ppm, consistent with the target compound’s expected spectra .
- Crystallography : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular interactions (e.g., C—H⋯O) that stabilize crystal packing, a feature likely shared by the target compound .
Q & A
Basic: What synthetic methodologies are employed for constructing the 1,4-diazaspiro[4.4]nona-1,3-diene core?
The spirocyclic core is typically synthesized via cyclocondensation reactions. Key steps include:
- Core formation : Reacting 1,2-diamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to facilitate spiroannulation .
- Functionalization : Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
- Thioacetamide linkage : Coupling the spirocyclic intermediate with 2-chloroacetamide derivatives using triethylamine as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .
| Step | Objective | Key Conditions/Reagents | Yield Optimization Tips |
|---|---|---|---|
| 1 | Spirocyclic core synthesis | H₂SO₄, EtOH, reflux, 12 h | Use anhydrous conditions |
| 2 | Aryl group introduction | 4-methylphenylboronic acid, Pd(OAc)₂ | Maintain inert atmosphere |
| 3 | Thioether formation | 2-chloroacetamide, Et₃N, DMF, 70°C | Slow addition of electrophile |
Basic: Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents and detect tautomeric equilibria (e.g., enamine-imine shifts) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (monoclinic P2₁/c space group common for similar acetamides) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
